molecular formula C5H6N2O2S B3364384 N-Methyl-3-nitrothiophen-2-amine CAS No. 1150102-52-5

N-Methyl-3-nitrothiophen-2-amine

Cat. No.: B3364384
CAS No.: 1150102-52-5
M. Wt: 158.18 g/mol
InChI Key: KCQVUXYCAAADIH-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrothiophen-2-amine is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a methylated amine group. Thiophenes are a class of sulfur-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Reactions Analysis

N-Methyl-3-nitrothiophen-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methylated amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-3-nitrothiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-Methyl-3-nitrothiophen-2-amine can be compared with other similar compounds, such as:

    N-Methyl-2-nitrothiophen-3-amine: Similar structure but with different substitution positions, leading to variations in reactivity and biological activity.

    N-Methyl-3-nitrobenzeneamine: Contains a benzene ring instead of a thiophene ring, resulting in different electronic properties and applications.

    3-Nitrothiophen-2-amine: Lacks the methyl group, which can affect its solubility and reactivity.

Properties

IUPAC Name

N-methyl-3-nitrothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-5-4(7(8)9)2-3-10-5/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVUXYCAAADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732541
Record name N-Methyl-3-nitrothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150102-52-5
Record name N-Methyl-3-nitrothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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